Structural Connectivity Divergence from Optimized JNK3 Lead Compound 17
The target compound possesses an ethyl linker between the pyrazole C1-position and the urea nitrogen, whereas the optimized JNK3 inhibitor compound 17 (Feng et al., 2021) features a direct pyrazole-to-urea connection without an intervening alkyl spacer. In the published SAR, insertion of a methylene group between the heterocyclic ring and the amine moiety (compounds 19–24) universally deteriorated JNK3 inhibitory activity compared to their direct-attachment analogues (e.g., 19 vs 14, 21 vs 12, 22 vs 16) [1]. Compound 17 achieves JNK3 IC50 = 35 nM with the oxetane amide directly attached [1]. The target compound's ethyl linker introduces two additional rotatable bonds (total rotatable bonds = 5 vs. compound 17's rotatable bonds) and alters the trajectory of the tert-butyl urea into the solvent-exposed region, potentially affecting both binding affinity and isoform selectivity [1][2].
| Evidence Dimension | Structural connectivity (linker between pyrazole and urea) and impact on JNK3 inhibitory activity |
|---|---|
| Target Compound Data | Ethyl linker (–CH2–CH(Thiophen-3-yl)–) between pyrazole N1 and urea nitrogen; 5 rotatable bonds; MW 292.40 g/mol [2] |
| Comparator Or Baseline | Compound 17: direct pyrazole-to-urea attachment with oxetane amide substituent; JNK3 IC50 = 35 nM; >100-fold selectivity over JNK1; ~40-fold selectivity over JNK2 [1] |
| Quantified Difference | Linker length difference: 2-atom ethyl spacer vs. 0-atom direct attachment. In published SAR, methylene insertion (1-atom spacer, compounds 19–24) caused reduction in JNK3 inhibition; quantitative IC50 values for the target compound have not been reported in peer-reviewed literature. |
| Conditions | Comparative SAR analysis from Feng et al. ACS Med. Chem. Lett. 2021, Table 1; experimental JNK3 enzymatic inhibition assay (IC50 mean of ≥2 experiments, errors within 30% of mean) [1] |
Why This Matters
The structural deviation of the target compound from the well-characterized lead series means that potency and selectivity cannot be extrapolated; procurement decisions for kinase profiling campaigns must account for the risk that the ethyl linker may reduce JNK3 affinity based on class SAR trends.
- [1] Feng, Y.; Park, H.; Bauer, L.; Ryu, J.C.; Yoon, S.O. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2021, 12 (1), 24–29. DOI: 10.1021/acsmedchemlett.0c00533. View Source
- [2] PubChem Compound Summary for CID 122161524, 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea. National Center for Biotechnology Information. Accessed April 2026. View Source
